6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid
CAS No.: 1368937-03-4
Cat. No.: VC6670905
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368937-03-4 |
|---|---|
| Molecular Formula | C9H6N2O2S |
| Molecular Weight | 206.22 |
| IUPAC Name | 6-thiophen-2-ylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)7-4-6(10-5-11-7)8-2-1-3-14-8/h1-5H,(H,12,13) |
| Standard InChI Key | GIAXHWSZGXALDY-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC(=NC=N2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid features a pyrimidine ring substituted at the 6-position with a thiophene group and at the 4-position with a carboxylic acid. The pyrimidine ring provides a planar, aromatic system conducive to π-π stacking interactions, while the thiophene moiety introduces sulfur-based electronic effects. The carboxylic acid group enhances solubility in polar solvents and enables further derivatization via esterification or amidation.
Molecular Descriptors
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Molecular Formula: C₉H₆N₂O₂S
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Molecular Weight: 206.22 g/mol
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IUPAC Name: 6-(thiophen-2-yl)pyrimidine-4-carboxylic acid
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SMILES: C1=CSC(=C1)C2=CC(=NC=N2)C(=O)O
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InChIKey: GIAXHWSZGXALDY-UHFFFAOYSA-N
The thiophene substituent contributes to a lower molecular weight compared to fluorinated analogs like 6-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid (268.19 g/mol), potentially improving metabolic stability in drug candidates.
Synthesis and Preparation
General Pyrimidine Synthesis Strategies
While no explicit protocol for 6-(thiophen-2-yl)pyrimidine-4-carboxylic acid is published, pyrimidine derivatives are typically synthesized via:
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Condensation Reactions: Between amidines and 1,3-dicarbonyl compounds.
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Nucleophilic Aromatic Substitution: Halogenated pyrimidines reacting with thiophene boronic acids under Suzuki-Miyaura conditions.
A three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids—analogous to methods described for pyridin-4-ols—could theoretically adapt to pyrimidine systems by substituting nitriles with thiophene-containing precursors .
Comparative Synthetic Challenges
The absence of solubility data complicates purification, necessitating techniques like column chromatography or recrystallization from dimethylformamide-water mixtures. In contrast, 6-(2,4-difluorophenyl)pyrimidine-4-carboxylic acid benefits from fluorine’s electron-withdrawing effects, which facilitate crystallization.
Physicochemical Properties
Comparative Physicochemical Data
| Property | 6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid | 6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid |
|---|---|---|
| Molecular Weight (g/mol) | 206.22 | 268.19 |
| Key Substituent | Thiophene | Trifluoromethyl |
| Solubility | Not reported | Low in aqueous media |
The trifluoromethyl group’s hydrophobicity reduces solubility compared to the thiophene analog, illustrating how substituents dictate physicochemical behavior.
Research Applications
Pharmaceutical Development
Pyrimidine derivatives are explored as kinase inhibitors, antimicrobials, and anticancer agents. The thiophene moiety’s sulfur atom may coordinate metal ions in enzyme active sites, while the carboxylic acid enables salt formation for improved bioavailability.
Materials Science
In organic electronics, the compound’s conjugated system could serve as a charge-transport layer in OLEDs. Thiophene-containing polymers often exhibit high charge carrier mobility, suggesting potential here.
Comparative Analysis with Related Derivatives
Biological Activity Trends
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6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid: Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic pockets.
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6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid: Thiophene improves π-π interactions but may increase susceptibility to oxidative metabolism.
Synthetic Flexibility
Thiophene’s compatibility with cross-coupling reactions (e.g., Suzuki, Stille) offers more derivatization routes than fluorinated analogs, which require specialized fluorinating agents.
Challenges and Future Directions
Knowledge Gaps
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Synthesis Optimization: Scalable routes with >70% yields are unreported.
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Solubility Profiling: Critical for pharmacological applications but absent in literature.
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Biological Screening: No published data on IC₅₀ values against disease targets.
Emerging Opportunities
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Co-crystallization Studies: To map binding modes with kinases or nucleic acids.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks for sensing applications.
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